molecular formula C7H7N3O4S2 B3326120 2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide CAS No. 23141-75-5

2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide

Cat. No.: B3326120
CAS No.: 23141-75-5
M. Wt: 261.3 g/mol
InChI Key: CGVXNZNOSZFBCD-UHFFFAOYSA-N
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Description

2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is known for its antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . It is also recognized for its role as a KATP channel activator and AMPA receptor modulator .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide typically involves the reaction of a sulfonamide with a suitable thiadiazine precursor. One common method includes the use of 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide as a starting material . The reaction conditions often involve the use of solvents like toluene and catalysts such as p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques like microwave-assisted synthesis to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which exhibit enhanced biological activities .

Comparison with Similar Compounds

2H-1,2,4-Benzothiadiazine-7-sulfonamide 1,1-dioxide can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its diverse pharmacological activities and potential therapeutic applications.

Properties

IUPAC Name

1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4S2/c8-15(11,12)5-1-2-6-7(3-5)16(13,14)10-4-9-6/h1-4H,(H,9,10)(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVXNZNOSZFBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)N=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879079
Record name 124-BENZTHIADIAZIN,11-O2-7SULFAMYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23141-75-5
Record name 124-BENZTHIADIAZIN,11-O2-7SULFAMYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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